molecular formula C11H19F2NO4 B6236838 2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid CAS No. 2097946-77-3

2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid

Cat. No.: B6236838
CAS No.: 2097946-77-3
M. Wt: 267.27 g/mol
InChI Key: XUUGMBMDWZRWJV-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the hexanoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The fluorine atoms can enhance the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-5,5-difluorohexanoic acid is unique due to its specific combination of a Boc-protected amine and two fluorine atoms on a hexanoic acid backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

2097946-77-3

Molecular Formula

C11H19F2NO4

Molecular Weight

267.27 g/mol

IUPAC Name

5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)5-6-11(4,12)13/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

XUUGMBMDWZRWJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(C)(F)F)C(=O)O

Purity

0

Origin of Product

United States

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